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Compound of Interest

Compound Name: piperidine-2-carboxylic acid

Cat. No.: B1626930 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Piperidine-2-Carboxylic
Acid

Introduction
Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic α-

amino acid that serves as a pivotal molecule in both biological systems and synthetic

chemistry. Structurally, it is a saturated heterocyclic compound, a derivative of piperidine with a

carboxylic acid group at the 2-position. As a metabolite of lysine, its presence and

concentration in biological fluids are significant for diagnosing certain metabolic disorders, such

as Zellweger syndrome and pyridoxine-dependent epilepsy.[1][2] In the realm of drug

development and medicinal chemistry, piperidine-2-carboxylic acid is a valuable chiral

building block. Its rigid cyclic structure provides a conformational constraint that is highly sought

after in the design of peptidomimetics and other pharmacologically active agents.[3][4]

This guide offers a comprehensive exploration of the core physicochemical properties of

piperidine-2-carboxylic acid. As a Senior Application Scientist, the following sections are

structured to provide not just raw data, but also the scientific context, experimental

methodologies, and practical insights essential for researchers, scientists, and drug

development professionals who work with this versatile compound.
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Piperidine-2-carboxylic acid is a chiral molecule, with the (S)-stereoisomer being the more

common naturally occurring form. Its structure, featuring both a basic secondary amine

(piperidine nitrogen) and an acidic carboxylic acid group, allows it to exist as a zwitterion under

physiological conditions.

Caption: 2D Chemical Structure of Piperidine-2-Carboxylic Acid.

Physicochemical Data Summary
The following table summarizes the key physicochemical properties of piperidine-2-carboxylic
acid, providing a quick reference for laboratory use. Note that values can vary slightly

depending on the isomeric form (L, D, or DL-racemic mixture) and experimental conditions.

Property Value Comments / Isomer Source

Molecular Formula C₆H₁₁NO₂ [5][6]

Molecular Weight 129.16 g/mol [5][7][8]

Appearance
White to light yellow

crystalline powder
[7]

Melting Point 264 - 272 °C
(S)-form: 272 °C; DL-

form: 264 °C
[6][7][8]

Boiling Point ~239 - 290 °C
Data varies, often

rough estimates
[3][5][6]

Water Solubility
314 mg/mL; "Very

soluble"

Highly soluble due to

polar groups
[3][5][6][8]

pKa₁ (Carboxyl) ~2.28 - 2.51 [5][6]

pKa₂ (Amine) ~10.8 (Predicted)

logP (Octanol/Water) -2.31 to -1.7
Indicates high

hydrophilicity
[8]
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The zwitterionic nature of piperidine-2-carboxylic acid, conferred by its acidic carboxyl group

and basic secondary amine, is fundamental to its behavior in solution. The acid dissociation

constants (pKa) quantify the strength of these groups. The first pKa (pKa₁) is for the carboxylic

acid, while the second (pKa₂) corresponds to the protonated piperidine nitrogen. These values

are critical for predicting the molecule's charge state at a given pH, which influences its

solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocol: pKa Determination by
Potentiometric Titration
Potentiometric titration is a robust and accurate method for determining the pKa values of

ionizable compounds.[4]

Objective: To determine the pKa values of the carboxylic acid and secondary amine functional

groups.

Methodology:

Sample Preparation: Accurately weigh and dissolve a sample of piperidine-2-carboxylic
acid in a known volume of deionized, CO₂-free water to a concentration of approximately

0.01 M.

Initial Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure

both the carboxyl and amine groups are fully protonated at the start of the titration.

Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25 °C) equipped

with a calibrated pH electrode and a magnetic stirrer.

Titrant: Use a standardized strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a

calibrated burette or automated titrator.

Data Acquisition: Add the titrant in small, precise increments. Record the pH of the solution

after each addition, allowing the reading to stabilize.

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a

titration curve. The curve will show two equivalence points. The pKa₁ is the pH at the first

half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.[4]
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Caption: Workflow for Potentiometric pKa Determination.
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Solubility Profile
Piperidine-2-carboxylic acid's high polarity, stemming from its carboxylic acid and amine

groups, dictates its solubility. It is very soluble in water and other polar solvents.[3][5][6] This

high aqueous solubility is advantageous for many biological assays but can be a challenge in

drug development, where partitioning into lipid membranes is often required. Conversely, it

shows poor solubility in nonpolar solvents like hydrocarbons.[3]

Experimental Protocol: Thermodynamic Solubility by
Shake-Flask Method
The shake-flask method (OECD Guideline 105) is the gold-standard for determining the

thermodynamic solubility of a compound.

Objective: To determine the maximum equilibrium concentration of piperidine-2-carboxylic
acid in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

Sample Preparation: Add an excess amount of solid piperidine-2-carboxylic acid to a

series of vials containing the test solvent (e.g., PBS, pH 7.4). The excess solid ensures that

a saturated solution is achieved.

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,

25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high

speed, to separate the undissolved solid from the saturated supernatant.

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it appropriately

and analyze the concentration of the dissolved compound using a validated analytical

method, such as HPLC-UV or LC-MS.[9]

Calculation: The measured concentration of the supernatant represents the thermodynamic

solubility of the compound under the specified conditions.
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Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of

piperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is complex due to the overlapping signals of the

piperidine ring protons. Key signals include a multiplet for the α-proton (the CH group

attached to the carboxyl group) and several multiplets for the other ring protons. The acidic

proton of the carboxyl group typically appears as a broad singlet far downfield (>10 ppm),

while the N-H proton signal can also be broad and its position is solvent-dependent.[8]

¹³C NMR: The carbon spectrum shows distinct signals for each of the six carbon atoms. The

carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 δ.

[10] The α-carbon appears around 60 δ, with the remaining piperidine carbons resonating

further upfield.[8]

Data from PubChem (Solvent: D₂O, pH 7.0):[8]

¹H NMR (600 MHz): δ 3.56 (CH, α-position), 2.99 (CH₂, adjacent to N), 2.20 (CH₂), 1.87

(CH₂), 1.64 (CH₂) ppm.

¹³C NMR: δ 61.93 (Cα), 46.66 (C adjacent to N), 29.37 (C), 24.55 (C) ppm. (Carbonyl carbon

not reported in this dataset).

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[10]

O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of the

hydrogen-bonded carboxylic acid O-H group.

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹, which may be obscured by the

broad O-H band.

C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹, typical for a

carboxylic acid carbonyl group.[10]

Data from the NIST Chemistry WebBook shows a spectrum consistent with these features.[11]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.
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Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is typically observed as

the protonated molecular ion [M+H]⁺ at m/z 130. In negative ion mode, the deprotonated ion

[M-H]⁻ at m/z 128 is observed.

MS/MS Fragmentation: Tandem mass spectrometry reveals characteristic fragments. A

common fragmentation pathway involves the loss of the carboxyl group (45 Da), leading to a

prominent fragment ion at m/z 84.[12][13]

Gas Chromatography-MS (GC-MS): For GC-MS analysis, the molecule must first be

derivatized (e.g., with propyl chloroformate) to increase its volatility.[1][2] This technique is

often used for quantitative analysis in biological matrices.[1][2]

Stability and Reactivity
Piperidine-2-carboxylic acid is a stable solid at room temperature when stored in a closed

container away from moisture and strong oxidants.[5][14]

Chemical Stability: It is stable under normal storage and handling conditions.[5][14]

Incompatible Materials: Avoid strong oxidizing agents.[14][15]

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce

toxic fumes and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

[14][15]

Conclusion
Piperidine-2-carboxylic acid possesses a distinct set of physicochemical properties defined

by its unique zwitterionic and constrained cyclic structure. Its high polarity, governed by the

carboxylic acid and secondary amine groups, results in excellent aqueous solubility but low

lipophilicity. The pKa values, spectroscopic signatures, and thermal stability are well-

characterized and essential for its application. A thorough understanding and precise

measurement of these properties, using the standard protocols outlined in this guide, are

fundamental for any researcher leveraging this compound as a biological probe, a diagnostic

marker, or a foundational scaffold in the intricate process of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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